Cadralazine
Beschreibung
Classification and Context in Pharmaceutical Research
Cadralazine's classification and properties place it within specific areas of pharmaceutical research, particularly concerning its chemical structure and its effects on the cardiovascular system.
Pyrido[2,3-d]pyridazine Derivative Classification
This compound belongs to the class of pyridazine (B1198779) compounds, which are characterized by a six-membered aromatic ring containing two nitrogen atoms ontosight.ai. More specifically, it is described as a 6-substituted derivative of 3-hydrazinopyridoxine, structurally related to hydralazine (B1673433) ahajournals.orgahajournals.org. While some sources broadly classify it within the hydrazinophthalazine chemical class due to its antihypertensive properties and structural relation to hydralazine wikipedia.org, its core heterocyclic structure is a pyridazine derivative ontosight.ai. Pyridazine derivatives are an important group of heterocyclic compounds with a broad spectrum of biological activities, including cardiovascular effects scholarsresearchlibrary.com. The chemical structure of this compound includes an ethyl ester group and a side chain with an ethyl(2-hydroxypropyl)amino moiety attached to the pyridazine ring, which contributes to its specific pharmacological properties ontosight.ai.
Role as a Peripheral Arteriolar Vasodilator in Research
A significant area of research on this compound focuses on its function as a peripheral arteriolar vasodilator ontosight.aimedchemexpress.combiocat.commedkoo.com. This action is central to its potential therapeutic application in managing conditions like hypertension patsnap.com. Vasodilators work by widening blood vessels, which leads to a reduction in blood pressure ontosight.ai. The mechanism involves the relaxation of smooth muscle cells in the blood vessels, decreasing peripheral resistance ontosight.ai. Research indicates that this compound achieves this by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells patsnap.com. By blocking calcium influx, this compound prevents muscle contraction, leading to vasodilation patsnap.com. Studies have investigated its effects on systemic blood pressure and renal function, showing that it can increase renal blood flow and natriuresis, further contributing to its antihypertensive effects ahajournals.orgpatsnap.com.
Historical Development within Antihypertensive Agent Research
This compound's development is situated within the broader history of research into antihypertensive agents. The field of antihypertensive therapy has seen significant evolution over several decades, with various classes of drugs being developed and studied thoracickey.com. This compound emerged as a peripheral arteriolar vasodilator, sharing some structural similarities with established agents like hydralazine and dihydralazine (B103709) nih.gov. Notably, this compound features a protected hydrazino group, which distinguishes it from hydralazine and has been a point of research interest nih.gov. The historical context of antihypertensive research highlights the ongoing efforts to identify compounds with improved efficacy and tolerability profiles thoracickey.com.
Scope and Significance for Cardiovascular Research
The scope of research on this compound extends to its significance in cardiovascular research, primarily due to its antihypertensive and vasodilatory properties. Its ability to reduce peripheral vascular resistance makes it relevant to studies on hypertension and associated cardiovascular conditions ontosight.aipatsnap.com. Research has explored its effectiveness in lowering blood pressure, both as a monotherapy and in combination with other antihypertensive agents nih.gov. Studies have also investigated its hemodynamic effects, including its impact on cardiac index, systolic index, left ventricular work, and systemic and pulmonary arterial resistances nih.gov. The research findings contribute to the understanding of how vasodilators like this compound can influence cardiovascular function and potentially benefit patients with hypertension and chronic cardiac failure nih.gov. Comparative studies have assessed its blood pressure lowering effects relative to other antihypertensive drugs such as hydralazine, dihydralazine, prazosin (B1663645), and chlorthalidone (B1668885) nih.gov. Furthermore, research has explored its potential use in specific populations, such as in the treatment of preeclampsia, investigating its effects on blood pressure and fetal circulation ahajournals.orgahajournals.org.
Detailed research findings on the hemodynamic effects of this compound have been reported. In a study involving patients with severe chronic cardiac failure, a single oral dose of 30 mg of this compound showed significant hemodynamic improvements. nih.gov
| Hemodynamic Parameter | Change from Baseline (Peak at 8 hours) | p-value | Change from Baseline (at 24 hours) | p-value |
| Cardiac Index | +64% | < 0.001 | +35% | < 0.01 |
| Systolic Index | +45% | < 0.001 | Not specified | |
| Left Ventricular Work | +52% | < 0.001 | Not specified | |
| Systemic Arterial Resistances | -40% | < 0.0001 | -20% | |
| Pulmonary Arterial Resistances | -30% | < 0.01 | Not specified | |
| Heart Rate | No significant change | No significant change | ||
| Diastolic Pulmonary Arterial Pressures | No significant change | No significant change |
Comparative studies have also provided insights into this compound's efficacy. In patients whose blood pressure was not controlled by beta-blockers and/or diuretics, the addition of this compound (10-30 mg once daily) resulted in significant reductions in systolic and diastolic blood pressure, ranging from 11-19% and 13-22%, respectively, over 2-6 weeks nih.gov. This compound demonstrated similar blood pressure lowering effects to hydralazine, dihydralazine, and prazosin in comparative studies involving patients already receiving beta-blockers and/or diuretics nih.gov. A study comparing this compound and chlorthalidone in resting hypertensive patients found both equally effective in reducing blood pressure, with this compound showing an advantage in reducing the pressor response during exercise nih.gov.
Research into the influence of acetylation phenotype on this compound's pharmacokinetics and pharmacodynamics in normotensive subjects has also been conducted. A study administering 10 mg of this compound or placebo to fast and slow acetylators found that heart rate significantly increased, while blood pressure and forearm hemodynamics did not change nih.gov. Cardiac output increased due to elevated venous return, and the rise in active renin paralleled the increase in heart rate nih.gov. While the increase in active renin was higher in slow acetylators, the difference was not statistically significant nih.gov. The study found no significant differences in AUC, Cmax, and Tmax between the two groups, but the active metabolite was eliminated slower than this compound nih.gov.
The significance of this compound in cardiovascular research lies in its contribution to the understanding of vasodilator mechanisms and its potential as a therapeutic agent for hypertension and related conditions. Its specific chemical structure as a pyridazine derivative and its action as a peripheral arteriolar vasodilator have made it a subject of continued investigation in the pursuit of effective cardiovascular treatments.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVVOATEHFXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048725 | |
| Record name | Cadralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64241-34-5 | |
| Record name | Cadralazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadralazine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadralazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13452 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cadralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CADRALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T96I3U713 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cadralazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041845 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Mechanisms of Action of Cadralazine
Vascular Smooth Muscle Relaxation Pathways
The principal mechanism of action for Cadralazine is the direct relaxation of vascular smooth muscle, which leads to the dilation of blood vessels and a subsequent reduction in blood pressure. patsnap.com This effect is primarily mediated by its influence on calcium ion dynamics within the smooth muscle cells of the arterial vasculature. patsnap.compatsnap.com
This compound's vasodilatory effect is fundamentally based on its ability to inhibit the influx of calcium ions through L-type calcium channels located in the membrane of vascular smooth muscle cells. patsnap.com The contraction of these muscle cells is a process critically dependent on the entry of extracellular calcium ions. patsnap.com By blocking these specific channels, this compound reduces the amount of calcium entering the cell, thereby preventing the activation of the contractile machinery. patsnap.compatsnap.com This inhibition of calcium-dependent contraction leads to the relaxation of the smooth muscle, resulting in the widening of the blood vessels. patsnap.com
Research in various hypertensive animal models has quantified the potent effect of this compound on blood pressure, a direct indicator of its impact on vascular resistance.
| Animal Model | Administration Route | ED25 (mg/kg) |
|---|---|---|
| Spontaneously Hypertensive Rats | Oral (p.o.) | 1.8 |
| Spontaneously Hypertensive Rats | Intravenous (i.v.) | 2.3 |
| Renal Hypertensive Dogs | Oral (p.o.) | 0.26 |
| Renal Hypertensive Dogs | Intravenous (i.v.) | 0.24 |
| Awake Normotensive Dogs | Oral (p.o.) | 0.98 |
| Awake Normotensive Dogs | Intravenous (i.v.) | 1.01 |
Clinical studies have further corroborated these findings, showing significant reductions in blood pressure in hypertensive patients.
| Study Parameter | Baseline Blood Pressure (mmHg) | Blood Pressure After this compound (mmHg) |
|---|---|---|
| Chronic Treatment (with beta-blockers and diuretics) | 174/102 | 160/93 |
| Long-Term Treatment (with atenolol) | 173/111 | 154/99 (at 12 weeks) |
By inhibiting the influx of calcium ions from the extracellular space into the vascular smooth muscle cells, this compound effectively lowers the intracellular concentration of cytosolic free calcium. patsnap.compatsnap.com Calcium ions are essential second messengers that, upon entering the cell, bind to proteins like calmodulin, initiating a cascade that leads to muscle contraction. cvpharmacology.com The primary mechanism of this compound, blocking L-type calcium channels, directly curtails the availability of these crucial ions, thus preventing the contractile process from being initiated and sustained. patsnap.compatsnap.com This modulation of intracellular calcium levels is the core molecular event that produces the observed vasodilation. mdpi.com
Neurohumoral and Autonomic Nervous System Interactions
Pharmacological studies have revealed that this compound's antihypertensive activity is closely mirrored by its ability to inhibit the pressor responses induced by sympathetic outflow activation. nih.gov In experimental models using pithed rats, the inhibition of the blood pressure increase caused by sympathetic activation showed a parallel in onset, intensity, and duration to this compound's blood pressure-lowering effect. nih.gov This suggests that this compound modulates the physiological consequences of sympathetic nervous system activity. However, this modulation is not due to a direct blockade of sympathetic transmission but rather an opposition to its vasoconstrictive effects at the level of the blood vessel. nih.gov In human studies, the vasodilation induced by this compound can lead to a reflex increase in sympathetic activity, evidenced by a rise in plasma concentrations of noradrenaline and adrenaline. nih.gov
A distinguishing feature of this compound's mechanism is its specificity. Extensive pharmacological research has demonstrated that the vasodilatory and antihypertensive effects of this compound are not attributable to a blockade of alpha-adrenoceptors. nih.gov Unlike alpha-blockers such as prazosin (B1663645), which lower blood pressure by directly antagonizing alpha-1 receptors on vascular smooth muscle, this compound does not act on these receptors. nih.govyoutube.com Furthermore, its mechanism does not involve the inhibition of sympathetic neurons or the blockade of ganglionic transmission. nih.gov This indicates that this compound's site of action is downstream from the sympathetic nerve terminal and its receptors, directly targeting the vascular smooth muscle's response to contractile stimuli. nih.gov
Influence on Baroreceptor Reflex Activity
This compound, a peripheral arteriolar vasodilator, elicits a predictable response from the body's homeostatic pressure control system, the baroreceptor reflex. The primary role of this reflex is to maintain stable blood pressure. When a vasodilator like this compound lowers systemic vascular resistance and, consequently, arterial pressure, baroreceptors located in the aortic arch and carotid sinuses detect this change. youtube.com
The reduction in arterial pressure leads to a decrease in the firing rate of these stretch-sensitive neurons. This signals the central nervous system to initiate a compensatory response aimed at restoring blood pressure. The efferent arm of this reflex involves an increase in sympathetic nervous system outflow and a decrease in parasympathetic (vagal) tone. This results in an increased heart rate (reflex tachycardia) and cardiac output. youtube.comdroracle.airesearchgate.net
While specific quantitative studies on this compound's effect on baroreceptor sensitivity or "gain" are not extensively detailed in the reviewed literature, the consistent observation of increased heart rate following its administration is a hallmark of this reflex activation. nih.gov For instance, in a study involving patients with primary hypertension, the administration of this compound was associated with a slight increase in heart rate alongside the reduction in blood pressure, a response characteristic of baroreflex-mediated compensation. nih.gov
The activity of related vasodilators, such as Hydralazine (B1673433), has been studied more extensively in this regard. Research on Hydralazine suggests that the magnitude of the reflex tachycardia can be influenced by the individual's baseline baroreflex sensitivity. nih.gov It has also been proposed that in addition to the primary arterial baroreflex that elicits tachycardia, a competing cardiac mechanoreceptor reflex that promotes bradycardia might also be activated by some vasodilators. nih.gov However, for this compound, the predominant observed effect is a modest reflex increase in heart rate. nih.gov
| Parameter | Placebo | This compound | Change |
|---|---|---|---|
| Supine Blood Pressure (mmHg) | 174/102 | 160/93 | ↓ 14/9 |
| Heart Rate (beats/min) | Baseline | Slight Increase | ↑ |
| Plasma Noradrenaline | Baseline | Rose | ↑ |
| Plasma Adrenaline | Baseline | Rose | ↑ |
Renal Physiological Effects
Enhancement of Renal Blood Flow
The impact of this compound on renal blood flow is a significant aspect of its pharmacological action. As a vasodilator, it has the potential to reduce renal vascular resistance. One study investigating the acute effects of this compound in hypertensive patients pretreated with beta-blockers and diuretics found that renal plasma flow and glomerular filtration rate were not significantly influenced. nih.gov However, the same study noted a reduction in the filtration fraction, which is the ratio of the glomerular filtration rate to the renal plasma flow. A reduced filtration fraction suggests a proportionally greater increase in renal plasma flow compared to the glomerular filtration rate, implying a vasodilatory effect on renal arterioles. nih.gov
Other sources explicitly state that this compound enhances renal blood flow, which contributes to its antihypertensive effects. patsnap.com This vasodilatory action on the renal vasculature is a key differentiator from some other classes of antihypertensive agents.
Induction of Natriuresis
A notable renal effect of this compound is the induction of natriuresis, which is the process of sodium excretion in the urine. patsnap.com By promoting the excretion of sodium, this compound helps to reduce the total fluid volume in the bloodstream, further contributing to the lowering of blood pressure. patsnap.com
This natriuretic effect distinguishes this compound from some other vasodilators, such as Hydralazine, which can sometimes be associated with sodium and water retention. Studies comparing the two have highlighted this difference. The mechanism behind the natriuretic effect of related compounds like Hydralazine appears to involve the stimulation of renal prostaglandins, as the effect can be prevented by pretreatment with indomethacin, a prostaglandin (B15479496) synthesis inhibitor. nih.gov While the precise prostaglandin-mediated pathway for this compound is not fully elucidated in the available literature, its ability to promote sodium excretion is a recognized component of its therapeutic action. patsnap.com
| Parameter | Effect of this compound | Effect of Hydralazine |
|---|---|---|
| Renal Blood Flow | Enhanced or maintained nih.govpatsnap.com | Increased nih.gov |
| Urinary Sodium Excretion (Natriuresis) | Increased patsnap.com | Increased nih.gov |
| Sodium and Water Retention | Not typically observed | Can occur |
Preclinical Pharmacological Investigations of Cadralazine
In Vivo Animal Model Studies
Preclinical evaluation of Cadralazine in various animal models has been crucial in elucidating its pharmacological profile as an antihypertensive agent. These in vivo studies have provided foundational knowledge of its hemodynamic effects, efficacy, and mechanism of action before human trials.
Acute administration of this compound in animal models of hypertension elicits significant and immediate changes in the cardiovascular system. As a vasodilator, its primary action is to relax the smooth muscle of arterioles, leading to a cascade of hemodynamic adjustments. nih.govnih.gov
Investigations in conscious dogs have shown that intravenous this compound administration leads to a sustained decrease in total peripheral vascular resistance and a corresponding fall in mean arterial pressure. nih.gov This primary vasodilatory effect triggers compensatory reflex mechanisms, resulting in a significant increase in both heart rate and cardiac output. nih.gov The rise in cardiac output has been observed to be directly related to the increase in heart rate, with no significant alterations noted in myocardial contractility. nih.gov
Studies in spontaneously hypertensive rats (SHR) and renal hypertensive dogs further quantify the potent antihypertensive effect of this compound. nih.gov The effective dose required to reduce systolic blood pressure by 25% (ED25) has been determined in these key experimental models, demonstrating efficacy following both oral and intravenous administration. nih.gov
Table 1: Acute Cardiovascular Responses to this compound in Conscious Dogs
| Cardiovascular Parameter | Baseline Value (Mean) | Value After this compound (Mean) |
|---|---|---|
| Mean Blood Pressure | 103 mmHg | 90 mmHg |
| Heart Rate | 97 beats/min | 161 beats/min |
Table 2: ED25 of this compound for Systolic Blood Pressure Reduction in Hypertensive Animal Models nih.gov
| Animal Model | Route of Administration | ED25 (mg/kg) |
|---|---|---|
| Spontaneously Hypertensive Rats | Oral (p.o.) | 1.8 |
| Intravenous (i.v.) | 2.3 | |
| Renal Hypertensive Dogs | Oral (p.o.) | 0.26 |
| Intravenous (i.v.) | 0.24 |
The vasodilatory action of this compound is not uniform across all vascular beds, leading to specific changes in regional blood flow. nih.gov In studies conducted on conscious dogs, this compound administration resulted in decreased vascular resistance and a subsequent increase in blood flow in the coronary, iliac (serving the femoral region), and notably, the renal vascular beds. nih.gov
Conversely, the hemodynamic variations in the mesenteric arterial district were not found to be significant. nih.gov This differential effect suggests a degree of selectivity in its vasodilatory action. The enhancement of renal blood flow is a particularly noteworthy finding, as both this compound and its comparator, Hydralazine (B1673433), were shown to increase renal plasma flow and reduce renal vascular resistance in canine models. nih.govnih.gov
Long-term studies are essential to determine if an antihypertensive agent's effectiveness is maintained over time and whether the organism develops tolerance to its effects.
Research involving the repeated oral administration of this compound to spontaneously hypertensive rats has demonstrated that the compound effectively reduces blood pressure over an extended period. nih.gov The antihypertensive activity is sustained with chronic dosing, indicating its potential for long-term management of hypertension. nih.gov The peak effect after oral administration is typically reached after 3-5 hours, with the activity lasting for more than 24 hours, supporting a prolonged duration of action. nih.gov
A critical aspect of chronic antihypertensive therapy is the potential for the development of tolerance, where the drug's effect diminishes over time. For this compound, studies involving repeated oral administration in spontaneously hypertensive rats have shown no evidence of tolerance development. nih.gov The blood pressure-lowering effect was maintained throughout the course of the chronic administration studies. nih.gov
Central Nervous System Pharmacology in Animal Models
Investigations into the central nervous system (CNS) effects of this compound in animal models have revealed several pharmacological actions. nih.gov Although it is understood that this compound does not cross the blood-brain barrier, its vasodilative properties are thought to be the source of its observed behavioral effects, which are qualitatively similar to those of hydralazine. nih.gov
Effects on Spontaneous Motor Activity
In studies using mice, the oral administration of this compound at doses of 0.5 mg/kg and higher led to a depression in spontaneous motor activity. nih.gov This suggests that while this compound's primary therapeutic action is as a peripheral vasodilator, it can indirectly influence motor function. nih.gov
Influence on Electroshock-Induced Convulsions
This compound was observed to enhance electroshock-induced convulsions in mice. nih.gov This proconvulsant effect was noted at oral doses of 0.5 mg/kg or more. nih.gov
Modulation of Drug-Induced Sedation and Hypermotility
Further studies in mice demonstrated that this compound can modulate the effects of other CNS-active agents. At an oral dose of 2.5 mg/kg, this compound was found to prolong sleeping time induced by thiopental. nih.gov In the same dosage, it also inhibited hypermotility induced by methamphetamine. nih.gov
Table 1: Effects of this compound on CNS-Related Parameters in Mice
| Parameter | This compound Dose (oral) | Observed Effect |
| Spontaneous Motor Activity | ≥ 0.5 mg/kg | Depression |
| Electroshock-Induced Convulsions | ≥ 0.5 mg/kg | Enhancement |
| Thiopental-Induced Sleeping Time | 2.5 mg/kg | Prolongation |
| Methamphetamine-Induced Hypermotility | 2.5 mg/kg | Inhibition |
In Vitro and Ex Vivo Tissue Studies
Isolated Vascular Smooth Muscle Preparations
Studies on isolated vascular smooth muscle have been crucial in elucidating the direct vasodilatory mechanism of this compound and its metabolite, ISF-2405. nih.gov Interestingly, this compound itself has been shown to have minimal to no direct effect on the cumulative dose-response curves of various agonists in isolated rabbit abdominal aortic and renal arterial strips, even at high concentrations. nih.gov The primary vasodilatory action is attributed to its metabolite. nih.gov
In vitro experiments have demonstrated that this compound has a slight inhibitory effect on transient contractions induced by norepinephrine (B1679862) in several vascular preparations, including the rabbit aorta and canine femoral, renal, and mesenteric arteries. nih.gov It also slightly inhibited contractions induced by prostaglandin (B15479496) F2 alpha in canine basilar and coronary arteries. nih.gov
However, the more significant inhibitory effects are seen with its metabolite, ISF-2405. nih.gov ISF-2405 effectively inhibited contractions induced by both norepinephrine and prostaglandin F2 alpha in various canine and rabbit arterial preparations. nih.gov Research suggests that ISF-2405 exerts its vasodilating effects by inhibiting receptor-mediated calcium influx and release, as well as the calcium sensitization of contractile elements within the vascular smooth muscle. nih.gov
Table 2: Inhibitory Effects of this compound and its Metabolite on Vascular Smooth Muscle Contractions
| Agonist | Vascular Preparation | Compound | Observed Effect |
| Norepinephrine | Rabbit Aorta, Canine Femoral, Renal, Mesenteric Arteries | This compound | Slight Inhibition |
| Prostaglandin F2 alpha | Canine Basilar and Coronary Arteries | This compound | Slight Inhibition |
| Norepinephrine | Rabbit Aorta, Canine Renal and Femoral Arteries | ISF-2405 | Inhibition |
| Prostaglandin F2 alpha | Canine Basilar and Coronary Arteries | ISF-2405 | Inhibition |
Cellular Calcium Dynamics in Vascular Cells
The vasodilatory effect of this compound is primarily attributed to its influence on the cellular calcium dynamics within vascular smooth muscle cells. The contraction of these cells is a critical determinant of vascular tone and blood pressure, and it is heavily dependent on the concentration of intracellular calcium ions (Ca²⁺).
Research indicates that this compound functions as a direct-acting vasodilator by relaxing the smooth muscle cells that constitute the walls of blood vessels. This relaxation leads to a decrease in peripheral resistance and a subsequent reduction in blood pressure. The principal mechanism behind this action is the inhibition of calcium ion influx through L-type calcium channels located in the vascular smooth muscle cells. By blocking these channels, this compound effectively reduces the amount of intracellular calcium available to initiate and maintain the contractile state, resulting in vasodilation.
Furthermore, studies into related hydrazinophthalazine compounds like hydralazine suggest interference with calcium transport, possibly by preventing its release from intracellular storage compartments such as the sarcoplasmic reticulum. While the precise molecular mechanism of this compound's interaction with calcium channels is an area of ongoing investigation, its role in modulating calcium influx is a cornerstone of its antihypertensive effect.
Comparative Preclinical Pharmacology
To better understand the pharmacological profile of this compound, it is often compared with other vasodilators, particularly hydralazine and budralazine (B1668030), to which it is structurally related. These comparisons focus on efficacy, safety, and toxicity in preclinical animal models.
Preclinical studies have established this compound as a potent and orally effective antihypertensive agent. Its efficacy in reducing blood pressure has been demonstrated to be similar to that of hydralazine. However, this compound exhibits a greater activity when administered via the oral route compared to hydralazine.
Budralazine, another related compound, has also been compared with hydralazine. In single oral administration studies in DOCA/saline hypertensive rats, budralazine was found to be two to three times less potent than hydralazine. nih.gov Interestingly, after a four-week treatment period in spontaneously hypertensive rats (SHR), there were no significant differences in the hypotensive effects between the two drugs. nih.gov
From a safety perspective, this compound presents a notable advantage over hydralazine. One of the significant concerns with long-term hydralazine therapy is the potential to induce a systemic lupus erythematosus-like syndrome. Preclinical and clinical observations suggest that this compound does not appear to carry this risk. nih.gov Furthermore, in comparative studies, budralazine was shown to be approximately eight times less potent than hydralazine in increasing plasma renin activity, an effect that can lead to fluid retention and counteract the antihypertensive action. nih.gov
| Compound | Animal Model | Efficacy Metric (Oral Administration) | Reference |
|---|---|---|---|
| This compound | Spontaneously Hypertensive Rats | ED₂₅: 1.8 mg/kg | [N/A] |
| Hydralazine | Spontaneously Hypertensive Rats | Data not available in a directly comparable format. Efficacy is considered similar to this compound in some studies. | nih.gov |
| Budralazine | DOCA/Saline Hypertensive Rats | 2-3 times less potent than Hydralazine in single-dose studies. | nih.gov |
Investigations into the acute toxicity of these compounds in animal models have revealed important differences. Preclinical pharmacological studies have consistently reported that this compound possesses a lower acute toxicity profile when compared with hydralazine. nih.gov
Specific median lethal dose (LD₅₀) values, which represent the dose required to be lethal to 50% of a tested population, are crucial for quantifying acute toxicity. For hydralazine, the oral LD₅₀ in rats has been established in the range of 173-187 mg/kg. drugbank.com While direct, numerically comparable LD₅₀ values for this compound and Budralazine are not consistently available in the reviewed literature, the qualitative evidence points towards a more favorable acute safety margin for this compound.
| Compound | Animal Model | Route of Administration | Acute Toxicity (LD₅₀) | Reference |
|---|---|---|---|---|
| This compound | Rats/Mice | Oral | Qualitative data suggests lower toxicity than Hydralazine; specific value not available. | nih.gov |
| Hydralazine | Rats | Oral | 173-187 mg/kg | drugbank.com |
| Budralazine | Rats/Mice | Oral | Data not available in the reviewed literature. | [N/A] |
Advanced Preclinical Research Methodologies for Cadralazine
Computational and In Silico Modeling
Computational, or in silico, modeling utilizes computer simulations and algorithms to predict various properties of a compound based on its chemical structure. nih.gov These methods are cost-effective and can rapidly screen large numbers of compounds, prioritizing those with favorable characteristics for further experimental investigation. mdpi.com
Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)
Predicting ADMET properties is a critical step in preclinical evaluation. mdpi.comucr.edu In silico models can estimate how a compound will be absorbed into the bloodstream, distributed throughout the body, metabolized, and excreted. nih.govmdpi.com These models also aim to predict potential toxicity. mdpi.comucr.eduresearchgate.net While the search results mention ADMET prediction in the context of other compounds and general methodologies nih.govmdpi.comucr.edu, specific detailed data on in silico ADMET predictions solely for cadralazine were not extensively found in the provided snippets. However, this compound's pharmacokinetic studies in humans indicate rapid absorption, a specific plasma half-life, and significant renal excretion of the unchanged drug, which are parameters that would be targets for ADMET prediction models. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis involves developing mathematical models that relate a compound's chemical structure to its biological activity or property. ucr.edufrontiersin.org By analyzing a set of compounds with known activities, QSAR models can predict the activity of new compounds based on their structural features. nih.govfrontiersin.org This approach helps in identifying key structural determinants for desired effects and can guide the design of new derivatives with improved properties. researchgate.netfrontiersin.org While QSAR is a widely used technique in drug discovery ucr.edufrontiersin.org, specific QSAR studies focused exclusively on this compound's antihypertensive activity were not detailed in the provided search results. However, the structural properties of hydrazinophthalazines like this compound are known to contribute to their antihypertensive effects. researchgate.net
Physiologically Based Pharmacokinetic (PBPK) Simulations
PBPK models are mathematical simulations that predict the ADME of a drug within a system of interconnected tissue compartments representing the body. nih.govmdpi.comeuropa.eu These models integrate physiological parameters, such as organ volumes and blood flow rates, with compound-specific properties to simulate drug concentration-time profiles in various tissues and organs. nih.govmdpi.comfrontiersin.org PBPK simulations can help predict human pharmacokinetics based on preclinical data, evaluate the impact of physiological variability, and inform dosage regimens. mdpi.comeuropa.euresearchgate.netyoutube.com this compound's known pharmacokinetic profile, including its absorption and excretion, provides data that could be used to build and validate PBPK models for this compound. nih.gov
Molecular Modeling for Protein-Ligand Interactions
Molecular modeling, including techniques like molecular docking and simulation, is used to study how a small molecule like this compound might interact with target proteins at a molecular level. ucr.eduulb.ac.benih.govmdpi.comnih.gov These methods aim to predict the binding pose and affinity of the ligand to its target, providing insights into the mechanism of action. nih.govmdpi.comrsc.org Accurate modeling of protein-ligand interactions is crucial for understanding drug efficacy and potential off-target effects. nih.govnih.gov While the specific protein targets for this compound's antihypertensive effect are not explicitly detailed in the provided snippets, molecular modeling could be applied to investigate its interactions with potential targets involved in vasodilation. scispace.com
In Vitro Human-Based Systems
In vitro human-based systems utilize human cells, tissues, or engineered constructs to mimic aspects of human physiology in a laboratory setting. researchgate.netmdpi.com These systems offer a more human-relevant alternative to animal models for preclinical testing. mdpi.comcn-bio.com
Advanced In Vitro Assays for Efficacy and Safety Screening
Advanced in vitro assays play a crucial role in the early assessment of a compound's efficacy and potential safety concerns. These assays utilize complex biological systems or high-throughput formats to provide more predictive data than simpler cell-based tests. While comprehensive data specifically on advanced in vitro safety screening of this compound is not widely reported in the accessible literature, one study explored the efficacy of this compound against malaria parasites using advanced in vitro models.
In a study investigating drug repurposing for Plasmodium vivax hypnozoites, this compound was screened using an 8-day assay featuring primary human hepatocytes (PHH) and primary simian hepatocytes (PSH) infected with Plasmodium vivax or Plasmodium cynomolgi sporozoites. biorxiv.orgelifesciences.orgnih.govresearchgate.net This assay represents an advanced in vitro approach as it utilizes primary cells and a complex biological target (hypnozoites within hepatocytes). This compound was found to be effective at killing P. vivax hypnozoites in primary human hepatocytes, exhibiting a pEC50 of 6.33 ± 0.33 and achieving near 100% maximal inhibition. biorxiv.orgelifesciences.orgnih.gov However, this compound was found to be inactive against P. cynomolgi hypnozoites when tested in different lots of primary simian hepatocytes. biorxiv.orgelifesciences.orgnih.gov This highlights the potential for species-specific activity and the value of using relevant host cell models in in vitro efficacy screening.
Three-Dimensional (3D) Cell Culture Models
Three-dimensional (3D) cell culture models are designed to better replicate the in vivo tissue environment compared to traditional two-dimensional (2D) monolayer cultures. abcam.comfrontiersin.org These models incorporate cell-to-cell and cell-to-extracellular matrix interactions, as well as gradients in oxygen, nutrients, and signaling molecules, providing a more physiologically relevant context for studying cellular behavior and drug responses. abcam.comfrontiersin.org
Radiolabeling Techniques for Disposition Studies
Radiolabeling techniques are essential for quantitative absorption, distribution, metabolism, and excretion (ADME) studies, providing high sensitivity for tracking compounds and their metabolites in biological systems. nih.gov The use of radiolabeled compounds allows for precise measurement of drug levels in various tissues and excreta. nih.govnih.gov
Studies on the disposition and pharmacokinetics of this compound in humans have utilized 14C-labelled preparations of the compound. nih.gov Following oral administration of 14C-labelled this compound, the absorption was found to be rapid and complete. nih.gov Total 14C-compounds reached peak plasma levels relatively quickly and declined thereafter. nih.gov Unchanged this compound constituted the major fraction of the total radioactivity in plasma over a 24-hour period. nih.gov Excretion of the radioactivity occurred predominantly via the kidneys. nih.gov
Data on the plasma levels of total 14C-compounds following a single oral 20 mg dose of 14C-labelled this compound in two healthy male volunteers are presented in the table below.
| Subject | Time to Peak Plasma Levels (h) | Peak Plasma Levels (ng/g) | Plasma Levels at 24 h (ng/g) |
| A | 0.5 | 395 | 3 |
| B | 1.5 | 312 | 6 |
Excretion data showed that a significant percentage of the administered radioactivity was recovered in the urine within 24 hours, with the majority of this urinary radioactivity consisting of unchanged drug. nih.gov
Tritium (B154650) Labeling Synthesis for Pharmacokinetic Research
Tritium labeling is a common technique used in pharmacokinetic research due to tritium's relatively high specific activity, which allows for the detection and quantification of compounds at very low concentrations. nih.govmdpi.comnih.gov Tritium labeling involves the introduction of tritium atoms into the molecule of interest. openmedscience.com
For pharmacokinetic studies of this compound, tritium labeling techniques have been employed. Two distinct approaches for synthesizing tritium-labeled this compound have been described. One method involves a multi-stage synthesis starting from a cyclic β-bromo-α,β-unsaturated ketone intermediate, incorporating tritium gas through selective debromination. Another approach involves side-chain labeling through the reduction of a ketone precursor using sodium borotritide ([³H]NaBH₄), which introduces tritium into the hydroxypropyl side chain of this compound. This side-chain labeling method has been reported to achieve a specific activity of 18 Ci/mmol and radiochemical purity exceeding 90%. These synthetic strategies enable the use of tritium-labeled this compound for detailed pharmacokinetic and disposition studies. mdpi.comnih.gov
Clinical Research Paradigms and Outcomes for Cadralazine
Clinical Efficacy Investigations in Hypertension
Clinical studies have explored the effectiveness of cadralazine both as a standalone treatment and in combination with other antihypertensive agents, particularly in patients who have not responded adequately to conventional therapies.
Monotherapy Study Designs and Findings
In hypertensive patients, studies have indicated that an optimal antihypertensive effect of this compound, considering the efficacy to tolerability ratio, is observed with a dose of 15 mg when administered as monotherapy. nih.gov
Combination Therapy Studies with Other Antihypertensive Agents
When used in combination with other antihypertensive agents, a daily dosage of 10 mg of this compound has been suggested as appropriate. nih.gov Comparative studies have demonstrated that this compound, when used in combination with beta-blockers and/or diuretics in patients whose blood pressure was not controlled by these treatments alone, showed a blood pressure lowering effect similar to that of hydralazine (B1673433), dihydralazine (B103709), and prazosin (B1663645). nih.gov A double-blind, randomized study compared the efficacy of this compound (15 mg/day) and chlorthalidone (B1668885) (25 mg/day) in hypertensive patients already receiving atenolol (B1665814) (100 mg/day). Both this compound and chlorthalidone significantly decreased blood pressure compared to atenolol alone, with no significant difference in antihypertensive effect between the two combination therapies. nih.gov Another study investigated this compound as a second-step treatment in elderly hypertensive patients whose blood pressure was not normalized by verapamil (B1683045) monotherapy. Both this compound and chlorthalidone significantly reduced diastolic blood pressure in these patients, acting through a reduction of total peripheral resistance. researchgate.net
Efficacy in Patients with Insufficient Response to Standard Treatments
Noncomparative trials have shown that in patients who had not responded adequately to a beta-blocker and/or diuretic, the addition of this compound (10 to 30 mg once daily) resulted in a reduction in systolic blood pressure by 11% to 19% and diastolic blood pressure by 13% to 22%. nih.gov This antihypertensive effect typically becomes evident over a period of 2 to 6 weeks of therapy and is sustained during longer-term administration. nih.gov Comparative studies have shown that this compound is superior to placebo in patients not controlled by beta-blocker and/or diuretic who continued to receive these treatments. nih.gov In a multicenter study evaluating this compound as a second-step treatment in hypertensive patients on beta-blockers, this compound (10 mg once daily) was found to be as effective as prazosin (titrated from 0.5 mg to a maximum of 2 mg three times daily) in significantly reducing systolic and diastolic blood pressure. nih.gov
Hemodynamic Research in Human Subjects
Studies in human subjects have provided insights into the hemodynamic effects of this compound, particularly its influence on vascular resistance and cardiac performance. nih.govnih.gov
Analysis of Systemic and Pulmonary Arterial Resistances
This compound acts as a peripheral arteriolar vasodilator, contributing to a decrease in peripheral vascular resistance. nih.gov Hemodynamic monitoring in patients with severe chronic cardiac failure after a single oral dose of 30 mg of this compound showed a significant decrease in systemic arterial resistances by 40% (p < 0.0001) and pulmonary arterial resistances by 30% (p < 0.01) at 8 hours post-administration. nih.gov This reduction in systemic arterial resistance was maintained at 24 hours (-20%, p < 0.01). nih.gov In patients with essential hypertension, acute oral administration of this compound led to a decrease in brachial artery vascular resistance. nih.gov
Cardiac Performance Indices (e.g., Cardiac Index, Systolic Index, Left Ventricular Work)
This compound has been shown to influence various cardiac performance indices. In patients with severe chronic cardiac failure, a single oral dose of 30 mg of this compound resulted in a peak increase at 8 hours in cardiac index (+64%, p < 0.001), systolic index (+45%, p < 0.001), and left ventricular work (+52%, p < 0.001). nih.gov The improvement in cardiac index was maintained at 24 hours (+35%, p < 0.01). nih.gov Studies in hypertensive patients receiving concurrent treatment with beta-blockers and diuretics also indicated slight increases in cardiac output and heart rate associated with this compound-induced vasodilatation. nih.gov In elderly hypertensive patients insufficiently controlled by verapamil monotherapy, both this compound and chlorthalidone acted through a reduction in total peripheral resistance without inducing reflex tachycardia, with cardiac index remaining unchanged in the whole group. researchgate.net
Data Tables:
| Study Type | Patient Population | This compound Dose (Monotherapy) | Observed Effect on Blood Pressure (Systolic/Diastolic) | Citation |
| Monotherapy | Hypertensive patients | 15 mg (optimal effect) | Not specified as percentage reduction in this context | nih.gov |
| Combination (with beta-blocker and/or diuretic) | Patients with insufficient response to standard treatments | 10-30 mg once daily | 11-19% / 13-22% reduction | nih.gov |
| Hemodynamic Parameter | Change at 8 hours (Severe Chronic Cardiac Failure) | Change at 24 hours (Severe Chronic Cardiac Failure) | Citation |
| Systemic Arterial Resistances | -40% (p < 0.0001) | -20% (p < 0.01) | nih.gov |
| Pulmonary Arterial Resistances | -30% (p < 0.01) | Not specified | nih.gov |
| Cardiac Index | +64% (p < 0.001) | +35% (p < 0.01) | nih.gov |
| Systolic Index | +45% (p < 0.001) | Not specified | nih.gov |
| Left Ventricular Work | +52% (p < 0.001) | Not specified | nih.gov |
Evaluation of Reflex Tachycardia Responses
Clinical studies investigating this compound have evaluated its impact on reflex tachycardia, a common side effect of many vasodilators. In a study involving elderly hypertensive patients treated with verapamil, the addition of this compound or chlorthalidone resulted in a significant reduction in diastolic blood pressure without inducing reflex tachycardia. researchgate.netnih.gov The hemodynamic analysis in patients who responded to treatment showed that both this compound and chlorthalidone reduced peripheral resistance without causing an increase in heart rate. researchgate.netnih.gov This suggests that this compound may offer an advantage in avoiding reflex tachycardia, particularly when used in combination with agents like verapamil. researchgate.net Some clinical data also indicate that side effects such as tachycardia associated with this compound may diminish with prolonged use.
Studies in Specific Patient Populations
Geriatric Hypertension Research
Research has specifically examined the effects of this compound in elderly hypertensive populations. A study involving hypertensive patients aged 66-77 years, whose blood pressure was not controlled by verapamil monotherapy, evaluated the addition of either this compound or chlorthalidone. researchgate.netnih.gov Both drugs significantly reduced diastolic blood pressure in both supine and upright positions. researchgate.netnih.gov The study concluded that this compound, similar to chlorthalidone, represents a suitable second-step treatment in elderly hypertensives insufficiently controlled by verapamil monotherapy, acting through a reduction in total peripheral resistance. researchgate.netnih.gov
Chronic Cardiac Failure Investigations
Investigations into the use of this compound have extended to patients with chronic cardiac failure. A study examined the clinical and hemodynamic effects of a single oral dose of this compound in 22 patients with severe chronic cardiac failure, with an average age of 64 years. nih.gov Hemodynamic monitoring over 24 hours post-administration of 30 mg of this compound showed significant improvements. nih.gov There was a peak increase in cardiac index (+64%), systolic index (+45%), and left ventricular work (+52%) at the 8th hour. nih.gov Concurrently, systemic and pulmonary arterial resistances decreased significantly (40% and 30%, respectively). nih.gov These hemodynamic improvements were sustained at the 24-hour mark, with cardiac index remaining elevated (+35%) and systemic arterial resistances reduced (-20%). nih.gov Notably, there was no significant change observed in heart rate or diastolic pulmonary arterial pressures. nih.gov These positive hemodynamic effects were confirmed after one month of treatment. nih.gov
Hemodynamic Effects of this compound in Chronic Cardiac Failure (Single 30mg Dose)
| Parameter | Peak Change (8 hours) | Change at 24 hours | p-value |
| Cardiac Index | +64% | +35% | < 0.001, < 0.01 |
| Systolic Index | +45% | Not specified | < 0.001 |
| Left Ventricular Work | +52% | Not specified | < 0.001 |
| Systemic Arterial Resistances | -40% | -20% | < 0.0001, < 0.01 |
| Pulmonary Arterial Resistances | -30% | Not specified | < 0.01 |
| Heart Rate | No significant change | No significant change | Not specified |
| Diastolic Pulmonary Pressure | No significant change | No significant change | Not specified |
Data derived from a study in 22 patients with severe chronic cardiac failure following a single oral dose of 30 mg this compound. nih.gov
Long-Term Clinical Observational Studies
Sustained Therapeutic Effects over Prolonged Administration Periods
Clinical trials have indicated that the antihypertensive effect of this compound is sustained during long-term administration. nih.gov Noncomparative trials involving patients who did not respond adequately to beta-blockers and/or diuretics demonstrated that the addition of this compound resulted in sustained reductions in systolic and diastolic blood pressure over prolonged periods. nih.gov This effect typically becomes apparent within 2 to 6 weeks of therapy and persists with continued use. nih.gov
Evaluation of Tolerability Evolution
The tolerability of this compound has been evaluated in long-term clinical observations. Studies suggest that the adverse effects associated with this compound often become less frequent and less severe with continued use. nih.gov this compound is generally well tolerated, particularly when administered in combination with a beta-blocker or diuretic. nih.gov
Comparative Pharmacological and Clinical Research of Cadralazine
Vs. Hydralazine (B1673433) and Dihydralazine (B103709)
Cadralazine has been compared to other hydrazinophthalazine derivatives like hydralazine and dihydralazine in various studies nih.govnih.gov.
Pharmacodynamic Efficacy Comparison
Comparative studies have indicated that this compound demonstrates a blood pressure lowering effect similar to that of hydralazine and dihydralazine in hypertensive patients, particularly those whose blood pressure was not adequately controlled by beta-blockers and/or diuretics and who continued to receive these treatments nih.gov. For instance, in one randomized, crossover study comparing this compound and hydralazine in hypertensive patients treated with atenolol (B1665814), both drugs significantly reduced blood pressure, with no significant difference detected between them for either systolic or diastolic blood pressure nih.gov.
Differing Autoimmune Risk Profiles (e.g., Lupus-like Syndrome Incidence)
A notable difference between this compound and hydralazine lies in their association with a lupus-like syndrome. While hydralazine is known to potentially induce a systemic lupus-like erythematosus syndrome, this compound does not appear to induce this syndrome nih.gov. However, additional clinical experience is considered necessary to completely exclude this possibility nih.gov.
Oral Bioavailability and Efficacy Differences
This compound is described as a new, orally effective antihypertensive vasodilator nih.gov. In comparison with hydralazine, this compound has shown greater activity by the oral route in animal studies nih.gov. Hydralazine's oral bioavailability can be affected by a patient's acetylator status, with fast acetylators having lower bioavailability than slow acetylators due to pre-systemic metabolism taylorandfrancis.comemcrit.orgdrugbank.com. While information directly comparing the oral bioavailability of this compound and dihydralazine was not explicitly found, studies highlight this compound's effectiveness when administered orally nih.gov.
Vs. Prazosin (B1663645) and Chlorthalidone (B1668885)
This compound has also been compared to antihypertensive agents from different classes, such as the alpha-blocker prazosin and the diuretic chlorthalidone nih.gov.
Antihypertensive Effect Comparison (Resting vs. Exercising Conditions)
Comparative studies have shown that this compound has a similar blood pressure lowering effect to prazosin in patients whose hypertension was not controlled by beta-blockers and/or diuretics nih.govnih.gov. In a multicentre study comparing this compound and prazosin as second-step treatments in hypertensive patients on beta-blockers, both treatments induced a similar significant reduction in systolic and diastolic blood pressure nih.gov.
When compared to chlorthalidone, this compound and chlorthalidone were found to be equally effective in reducing blood pressure in resting hypertensive patients nih.gov. However, this compound demonstrated an advantage in reducing the pressor response in exercising patients nih.govnih.gov. In a study comparing this compound and chlorthalidone as second-step drugs with atenolol, both caused a significant and similar reduction in resting blood pressure, but patients taking this compound had a decrease in exercise diastolic blood pressure, which was not observed with chlorthalidone nih.gov.
Hemodynamic Impact in Combination Therapies
In combination therapy, particularly with a beta-blocker like atenolol, this compound has shown good compensation of the atenolol-induced decrease in heart rate nih.gov. In a study comparing this compound and chlorthalidone as second-step treatments with verapamil (B1683045) in elderly hypertensive patients, both drugs acted through a reduction of peripheral resistances without inducing reflex tachycardia nih.gov. Further studies have been warranted to explore the potential hemodynamic advantages of the this compound and atenolol combination nih.gov.
Comparative Data Summary
| Feature | This compound | Hydralazine | Dihydralazine | Prazosin | Chlorthalidone |
| Pharmacodynamic Efficacy (vs Atenolol) | Similar BP lowering to Hydralazine/Dihydralazine nih.govnih.gov | Similar BP lowering to this compound nih.govnih.gov | Similar BP lowering to this compound nih.gov | Similar BP lowering to this compound nih.govnih.gov | Similar resting BP lowering to this compound nih.govnih.gov |
| Lupus-like Syndrome Risk | Does not appear to induce nih.gov | May induce nih.gov | |||
| Oral Bioavailability/Efficacy | Orally effective, greater activity vs Hydralazine in animals nih.gov | Affected by acetylator status, lower in fast acetylators taylorandfrancis.comemcrit.orgdrugbank.com | Readily absorbed, Bioavailability 43-82% mims.com | Erratically absorbed, Bioavailability ~64% mims.com | |
| Antihypertensive Effect (Exercise) | Advantage in reducing pressor response nih.govnih.gov | Does not modify pressor response nih.gov | |||
| Hemodynamic Impact (Combination) | Reduces peripheral resistance, no reflex tachycardia (with verapamil) nih.gov, good HR compensation (with atenolol) nih.gov | Reduces total peripheral resistance mims.com | Reduces peripheral resistance, no reflex tachycardia (with verapamil) nih.gov |
Vs. Other Vasodilators and Antihypertensive Classes
Differentiation of Mechanism of Action
This compound functions as a direct-acting vasodilator and antihypertensive agent. Its primary mechanism involves the relaxation of smooth muscle cells within blood vessels, which subsequently leads to a decrease in peripheral resistance and a reduction in blood pressure ontosight.ai. This direct action on vascular smooth muscle is a defining characteristic of vasodilators.
This compound is structurally related to hydralazine, being a 6-substituted derivative of 3-hydrazinopyridoxine ahajournals.org. A notable differentiation in their mechanisms, particularly concerning metabolism, lies in the presence of an ethoxycarbonyl group masking the hydrazino moiety in this compound ahajournals.org. This structural feature is significant because it prevents the hydrazino group from reacting with carbonyl compounds and, importantly, protects it from acetylation ahajournals.org. Acetylation is a major pathway for the first-pass metabolism of hydralazine, and the rate of this process can be influenced by an individual's acetylator phenotype ahajournals.org. Consequently, the efficacy and tolerability of hydralazine can be affected by a patient's acetylation status ahajournals.org. In contrast, because acetylation is not a significant metabolic pathway for this compound, its efficacy and tolerability are theoretically less likely to be influenced by acetylator phenotype ahajournals.org.
While both this compound and hydralazine are direct vasodilators acting on vascular smooth muscle, detailed research into the precise intracellular targets shows that hydralazine inhibits the IP3-dependent release of Ca2+ from the sarcoplasmic reticulum in vascular smooth muscle, thereby preventing the increase in cytoplasmic Ca2+ necessary for contraction nih.gov. Inhibition of calcium-induced calcium release may also play a role in hydralazine's action nih.gov. Although this compound is structurally related and causes vasodilation ontosight.aiahajournals.org, the provided research does not explicitly detail whether its intracellular mechanism mirrors that of hydralazine in inhibiting IP3-mediated calcium release.
Compared to other classes of antihypertensive drugs, direct vasodilators like this compound operate through distinct mechanisms. For instance, Angiotensin-Converting Enzyme (ACE) inhibitors reduce blood pressure by blocking the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone (B195564) secretion unimib.it. Angiotensin II Receptor Blockers (ARBs) act by preventing angiotensin II from binding to its receptors unimib.it. Diuretics, such as chlorthalidone, primarily lower blood pressure by increasing sodium and water excretion, leading to reduced plasma volume and, consequently, decreased peripheral resistance unimib.itresearchgate.net. Calcium channel blockers, like amlodipine, inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation unimib.it.
The differentiation in mechanism extends to their effects on different parts of the vasculature. While the primary effect of vasodilators is often assessed by changes in systemic vascular resistance (SVR), which reflects arteriolar caliber, studies suggest that vasodilating antihypertensive drugs may have varying effects on small and large arteries and can influence vascular arterial compliance ahajournals.org.
The following table summarizes key points regarding the differentiation of this compound's mechanism of action compared to select other antihypertensive agents based on the available information:
| Feature | This compound | Hydralazine | ACE Inhibitors | Diuretics (e.g., Chlorthalidone) | Calcium Channel Blockers (e.g., Amlodipine) |
| Primary Mechanism | Direct vascular smooth muscle relaxation ontosight.ai | Direct vascular smooth muscle relaxation nih.gov | Block Angiotensin II production unimib.it | Increase Na/water excretion, reduce plasma volume unimib.it | Inhibit calcium influx into smooth muscle unimib.it |
| Molecular Target Detail | Relaxes smooth muscle ontosight.ai | Inhibits IP3-dependent Ca2+ release from SR nih.gov | Inhibits ACE enzyme | Acts on renal tubules | Blocks calcium channels |
| Metabolism Note | Hydrazino moiety masked, less affected by acetylation ahajournals.org | Acetylation is significant, affected by phenotype ahajournals.org | Varies by drug | Varies by drug | Varies by drug |
| Effect on Peripheral Resistance | Decreased ontosight.ai | Decreased jaypeedigital.com | Decreased | Decreased (secondary to plasma volume) researchgate.net | Decreased jaypeedigital.com |
| Example Differential Effect (Clinical) | Different effect on LVMI compared to Temocapril (ACE-I) despite similar BP reduction jst.go.jp | Can cause reflex tachycardia jaypeedigital.com | Reduces LVH unimib.it | Reduces LVH unimib.it | Reduces LVH unimib.it |
Note: This table is intended to be interactive and sortable in a digital format.
The distinct mechanism of this compound, particularly its metabolic profile compared to hydralazine and its direct action on vascular smooth muscle contrasting with the mechanisms of other antihypertensive classes, contributes to its specific pharmacological profile and potential therapeutic applications.
Metabolic Fate and Pharmacokinetics of Cadralazine
Absorption and Distribution Studies
Studies in both humans and animals have provided insights into the absorption and distribution characteristics of cadralazine.
Rate and Extent of Absorption
This compound is reported to be well absorbed following oral administration. In healthy male volunteers given single oral doses of 14C-labelled this compound, absorption was described as rapid and complete. nih.gov In a study involving hypertensive patients, oral this compound was promptly absorbed. nih.gov The rate and extent of absorption can be assessed through parameters such as the time to reach maximum plasma concentration (tmax) and the area under the plasma concentration-time curve (AUC). merckmanuals.com
In healthy volunteers receiving single oral doses of 5, 10, and 20 mg of this compound, maximum plasma levels (Cmax) were reached between 0.25 and 1.0 hours (tmax). nih.gov The mean renal elimination of the unchanged drug ranged from 69% to 73% of the dose. nih.gov Studies in rats after oral administration also indicated that the drug was well absorbed. nih.gov
Plasma Concentration-Time Profiles
Plasma concentration-time profiles illustrate the concentration of the drug in the systemic circulation over time following administration. srmist.edu.in In healthy male volunteers administered single 20 mg oral doses of 14C-labelled this compound, total 14C-compounds reached maximum levels of 395 and 312 ng/g after 0.5 and 1.5 hours in two different subjects, respectively. nih.gov These levels then declined rapidly to 3 and 6 ng/g after 24 hours. nih.gov Unchanged this compound constituted the major fraction (72%) of the integrated plasma concentration (AUC, 0-24 h) of total radioactivity. nih.gov
In hypertensive patients, this compound by the oral route was promptly absorbed with a mean peak time of 1.3 hours. nih.gov Following the peak, it followed a monoexponential decay curve, with a plasma half-life of 3.1 hours. nih.gov
Data on Plasma Concentration-Time Profiles (from a study with 20 mg oral dose in healthy volunteers) nih.gov:
| Time (h) | Total 14C-compounds (ng/g) - Subject A | Total 14C-compounds (ng/g) - Subject B |
| 0.5 | 395 | - |
| 1.5 | - | 312 |
| 24 | 3 | 6 |
Data on Pharmacokinetic Parameters in Hypertensive Patients (30 mg oral dose) nih.gov:
| Parameter | Value | Unit |
| Mean Peak Time | 1.3 | h |
| Plasma Half-life | 3.1 | h |
| Urine Recovery (0-12h, unchanged drug) | 67.3 | % |
Distribution of this compound to various tissues, including vascular smooth muscle, occurs once it is in the bloodstream. patsnap.com In rats, the drug was distributed to all organs examined, with the highest concentrations found in the liver, kidney, and gastrointestinal tract. nih.gov Drug-protein binding was reported as 25.9% in rats. nih.gov Placental transfer and excretion of radioactivity with milk were also demonstrated in rats. nih.gov
Biotransformation Pathways
Biotransformation, primarily occurring in the liver, involves the enzymatic conversion of drugs into metabolites. patsnap.comlongdom.orgnih.gov These metabolic processes facilitate the elimination of the drug from the body. longdom.org
Identification and Characterization of Metabolites
This compound undergoes biotransformation, resulting in the formation of several metabolites. nih.gov In humans, unchanged this compound is the major component in plasma. nih.gov Excretion of radioactivity occurs predominantly via the kidneys. nih.gov In the 0-48 hour urine, 73% of the total 14C consisted of unchanged drug. nih.gov
Metabolites identified in urine include a pharmacologically active hydrazino-metabolite, acetylation products, products of N-dealkylation, and products of C-oxidation. nih.gov
Formation of Pharmacologically Active Metabolites (e.g., Hydrazino-metabolite)
A pharmacologically active hydrazino-metabolite (identified as metabolite IV) is formed from this compound through decarbethoxylation. nih.gov This metabolite is considered to contribute to the activity of the drug. nih.gov In a study using 14C-labelled this compound, about 1% of the AUC of plasma 14C was attributable to this hydrazino-metabolite. nih.gov In the urine (0-48 h), the hydrazino-metabolite accounted for about 2% of the total radioactivity. nih.gov The putative active metabolite has also been referred to as 3-hydrazino-6-aminopyridazine derivative (ISF 2405). nih.gov Its concentration in urine after a 30 mg oral dose was about 1/1000 of the parent compound. nih.gov
Acetylation Products of Metabolites
Acetylation is a Phase II biotransformation reaction that can occur with compounds containing primary amino groups, including hydrazines. nih.govuomus.edu.iq An acetylation product of the pharmacologically active hydrazino-metabolite (identified as metabolite V) has been detected. nih.gov In plasma, this acetylation product accounted for about 2% of the AUC of plasma 14C. nih.gov In the 0-48 hour urine, this metabolite, along with another secondary product of the same pathway, accounted for another 2% of the urinary radioactivity. nih.gov The acetylation phenotype can influence the pharmacokinetics of the hydrazinopyridazine metabolite. nih.gov
Other metabolites formed include products of N-dealkylation and C-oxidation, which together constituted another 5% of the urinary radioactivity (0-48 h). nih.gov
| Metabolite | Formation Pathway | Contribution to Plasma AUC (approx.) | Contribution to Urinary Radioactivity (approx., 0-48h) | Pharmacological Activity |
| Unchanged this compound | - | 72% nih.gov | 73% nih.gov | Active |
| Hydrazino-metabolite (Metabolite IV / ISF 2405) | Decarbethoxylation nih.gov | 1% nih.gov | 2% nih.gov | Active nih.govnih.gov |
| Acetylation Product of Hydrazino-metabolite (Metabolite V) | Acetylation nih.gov | 2% nih.gov | Part of 2% (with another product) nih.gov | - |
| N-dealkylation Products (Metabolites VI, VII) | N-dealkylation nih.gov | - | Part of 5% (with C-oxidation products) nih.gov | - |
| C-oxidation Products (Metabolite VIII) | C-oxidation nih.gov | - | Part of 5% (with N-dealkylation products) nih.gov | - |
Elimination and Excretion Studies
The primary route of elimination for this compound and its metabolites is via the kidneys. nih.govuni.lumhmedical.com
Primary Excretion Routes (e.g., Renal Excretion)
Excretion of radioactivity after administration of 14C-labelled this compound occurs predominantly through the kidneys. nih.gov In healthy human volunteers, a significant percentage of the administered dose was recovered in the urine within 24 hours. nih.gov Studies in rats and dogs also showed that excretion was essentially through the urine, with a large amount appearing within the first few hours after administration. nih.gov
Excretion Kinetics and Half-Life
This compound exhibits relatively rapid elimination kinetics. In hypertensive patients, the plasma half-life was reported to be approximately 3.1 hours following acute oral administration. nih.gov This indicates that plasma concentrations decrease by half approximately every 3.1 hours. The elimination rate constant can be influenced by factors such as renal function. researchgate.netuomustansiriyah.edu.iq
Proportions of Unchanged Drug and Metabolites in Excreta
In the urine, unchanged this compound represents a substantial proportion of the total excreted radioactivity. In human studies, about 73% of the total 14C in the 0-48 hour urine collection consisted of the unchanged drug. nih.gov The hydrazino-metabolite (Metabolite IV) accounts for a smaller percentage of urinary radioactivity, approximately 2%. nih.gov Other metabolites resulting from decarbethoxylation (Metabolites II and V), N-dealkylation (Metabolites VI and VII), and C-oxidation (Metabolite VIII) collectively constitute another fraction of the excreted radioactivity. nih.gov Preliminary metabolic studies in rats also indicated that this compound was primarily excreted as the unchanged drug, along with minor metabolites. nih.gov
Data from research findings are summarized in the table below:
| Parameter | Finding (Human Studies) | Source |
| Absorption | Rapid and complete | nih.gov |
| Time to Peak Plasma Concentration (Total 14C) | 0.5 - 1.5 hours | nih.gov |
| Plasma Half-Life | ~3.1 hours | nih.gov |
| Primary Excretion Route | Renal | nih.govuni.lu |
| % Dose Excreted in Urine (0-24h) | 91-94% (Total 14C) | nih.gov |
| % Unchanged Drug in Urine (0-48h) | 73% (of total 14C) | nih.gov |
| % Hydrazino-metabolite (IV) in Urine | ~2% (of urinary radioactivity) | nih.gov |
| % Other Metabolites (II, V, VI, VII, VIII) in Urine | ~7% (II, V: ~2%; VI, VII, VIII: ~5%) (of urinary radioactivity) | nih.gov |
Toxicological Research on Cadralazine
Preclinical Toxicity Assessment
Preclinical toxicity studies in animals are a crucial step in evaluating the safety of a new drug candidate before it is tested in humans. These studies help identify potential target organs for toxicity and establish dose-response relationships.
Animal Toxicity Profiles and Target Organ Effects
Information regarding specific detailed animal toxicity profiles and target organs for cadralazine in standard preclinical studies (like those involving repeated dosing in rodents and non-rodents to identify target organs showing histopathological changes) was not extensively detailed in the provided search results. However, some insights into animal studies and potential effects were found.
Studies in animal models, such as rats and dogs, have been used to evaluate the pharmacological effects and toxicity of this compound. Acute experiments in spontaneously hypertensive rats, renal hypertensive dogs, and awake normotensive dogs indicated that the compound reduces blood pressure and increases heart rate. nih.gov The doses required to reduce systolic blood pressure by 25% (ED25) were similar for both oral and intravenous administration in these models. nih.gov
Research also indicates that this compound might influence central nervous system (CNS) activity. In studies involving mice, doses of 0.5 mg/kg or higher were observed to depress spontaneous motor activity and enhance susceptibility to electroshock-induced convulsions, suggesting potential neuropharmacological effects that warrant further investigation. Preclinical study design to evaluate CNS effects in animal models, such as rats, involves administering escalating doses (5–100 mg/kg) and monitoring physiological parameters like body temperature, comparing results with controls and reference compounds like hydralazine (B1673433) to differentiate direct CNS effects from peripheral vasodilation.
While not specifically detailing target organ toxicity in the conventional sense of histopathological changes from standard toxicology studies, one study explored the use of this compound as a vasodilator to potentially enhance the tumor cytotoxicity of melphalan (B128) in a Lewis lung carcinoma model in mice. This study noted that while hydralazine increased systemic toxicity by a factor of 1.2 in this context, similar results were observed with this compound, suggesting a comparable level of systemic effect in this specific application. nih.gov
Comparative Toxicological Insights with Related Compounds
Comparative studies with hydralazine, another vasodilator from the same chemical class, have provided insights into the relative toxicity profiles of these compounds. A comparative analysis indicates that this compound has a lower acute toxicity profile compared to hydralazine. nih.gov This distinction is considered crucial for clinical applications, particularly where long-term management of hypertension is necessary.
Clinical Safety Profile Analysis
The clinical safety profile of a drug is assessed through observations and data collected during clinical trials and post-market surveillance. This involves analyzing the incidence and nature of adverse reactions and investigating the potential for specific syndromes.
Management Strategies for Vasodilating Properties-Related Symptoms in Research Contexts
Management strategies for symptoms related to the vasodilating properties of this compound, such as headache, dizziness, and palpitations, in research contexts primarily involve their general manageability and the observation that they often lessen with continued treatment. nih.gov In clinical trials, these effects were generally mild and did not typically require discontinuation of the drug.
Furthermore, the incidence and severity of these vasodilating effects may be mitigated when this compound is used in combination therapy with agents like beta-blockers, which can counteract reflex tachycardia and other sympathetic responses. nih.govnih.gov This suggests that in research settings involving combination therapies, the management of these symptoms might be less challenging compared to monotherapy.
Investigation of Specific Syndrome Induction (e.g., Systemic Lupus-like Erythematosus Syndrome)
Investigation into the potential of this compound to induce specific syndromes, particularly systemic lupus-like erythematosus syndrome (SLE-like syndrome), has been a focus due to its chemical relationship to hydralazine, which is known to cause this condition. nih.govnih.govconsultant360.comwikipedia.orgnih.gov
This compound is noted to have a protected hydrazino group, unlike hydralazine or dihydralazine (B103709), which is believed to reduce the risk of autoimmune reactions like lupus-like syndrome.
A specific study investigated the effect of this compound in patients who had previously experienced hydralazine-induced lupus. nih.gov In this 6-month study, 10 patients with a history of hydralazine-induced lupus (all slow acetylators, a known risk factor for hydralazine-induced lupus wikipedia.org) were treated with this compound (15 or 20 mg once daily) in combination with beta-blockers and diuretics. nih.gov None of these patients showed any current signs or symptoms of drug-induced lupus during the study period. nih.gov Furthermore, no evidence of lupus-like symptoms or immunological laboratory abnormalities was found. nih.gov Side effects associated with vasodilator therapy were noted in some patients but were described as transient and mild. nih.gov
Based on these findings and its chemical properties, it was concluded that a cross-reaction between this compound and hydralazine does not seem likely to occur, and that this compound probably will not give rise to drug-induced lupus. nih.gov While additional clinical experience is required to completely exclude this possibility, current research suggests a low potential for this compound to induce SLE-like syndrome, distinguishing it from its analogue, hydralazine. nih.govnih.gov
Methodologies for Toxicological Profiling in Drug Development
Toxicological profiling is a critical component of drug development, aimed at assessing the potential for a new compound to cause harm to living organisms. This process involves a battery of tests conducted at various stages, from early discovery through preclinical evaluation, to identify potential adverse effects before a drug is tested in humans openaccessjournals.comjordilabs.com. The ultimate goal is to translate findings from experimental models into an understanding of the potential risks for human subjects nih.govresearchgate.net. Toxicologists must be knowledgeable about international guidelines for safety evaluation, such as those provided by the International Council for Harmonisation (ICH) nih.govwww.gov.ukslideshare.net.
Methodologies for toxicological profiling can be broadly categorized into in vitro, in vivo, and in silico approaches hoeford.com. The selection and application of these methods depend on the stage of drug development and the specific questions being addressed jordilabs.com.
In Vitro Methodologies
In vitro toxicology testing involves assessing the potential toxicity of a compound using isolated cells or tissues in a controlled laboratory environment openaccessjournals.comporsolt.com. These methods are particularly valuable in the early stages of drug discovery for screening large numbers of compounds efficiently and cost-effectively jordilabs.comlabcorp.comupmbiomedicals.com. They also contribute to reducing the reliance on animal testing, aligning with the 3Rs principle (Replace, Reduce, Refine) labcorp.combiobide.comamericanpharmaceuticalreview.com.
Common in vitro assays include:
Cytotoxicity assays: These determine the impact of compounds on cell health and viability porsolt.comupmbiomedicals.com. Various cell lines, including human hepatocytes, can be used porsolt.com.
Genotoxicity tests: These assess the potential of a compound to cause damage to DNA or induce mutations, which are key indicators of potential carcinogenicity or mutagenicity www.gov.ukporsolt.com.
Organ-specific toxicity assessments: Utilizing specific cell types or advanced 3D tissue models, these assays evaluate potential adverse effects on particular organs like the liver, kidney, skin, or cardiovascular system researchgate.netporsolt.comcriver.comatcc.org.
High-Throughput Screening (HTS) and High-Content Screening (HCS): HTS allows for rapid assessment of numerous compounds for safety, while HCS uses imaging-based analysis to identify compounds that alter cell morphology and phenotype jordilabs.combiobide.com.
In vitro methods are valuable for generating qualitative and quantitative data, although regulatory agencies note their limitations in providing direct quantitative predictions of human disease risk americanpharmaceuticalreview.com.
In Vivo Methodologies
In vivo toxicology studies are conducted in living organisms, typically animals, to evaluate the safety and efficacy of drug candidates within a complex biological system openaccessjournals.comhoeford.combiobide.comvivotecnia.com. While raising ethical considerations, in vivo testing is often considered crucial for replicating the intricate interactions between a drug and an organism and for assessing systemic effects hoeford.combiobide.comvivotecnia.com.
Types of in vivo studies include:
Acute toxicity testing: Administering a single high dose to assess immediate adverse reactions and determine the toxic dose openaccessjournals.comjordilabs.com.
Repeated-dose toxicity testing (Subchronic and Chronic): Administering the compound over varying durations (e.g., 14 to 90 days for subchronic, longer for chronic) to evaluate cumulative toxicity risks and target organ effects from prolonged exposure jordilabs.combiobide.compacificbiolabs.com. The duration of these studies is typically related to the planned duration of human clinical trials pacificbiolabs.compmda.go.jp.
Safety pharmacology studies: Specifically designed to evaluate the potential effects of a drug candidate on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems jordilabs.comnih.govslideshare.net.
Reproductive and developmental toxicology studies: Assessing potential adverse effects on fertility, embryonic development, and postnatal development nih.govwww.gov.ukslideshare.net.
Carcinogenicity studies: Long-term studies to evaluate the cancer-causing potential of a compound jordilabs.comnih.govwww.gov.uk.
In vivo studies provide comprehensive data on how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential effects on various organs and systems nih.govhoeford.compacificbiolabs.com. Regulatory guidelines, such as ICH M3(R2), often require safety data from studies in two mammalian species (one rodent and one non-rodent) to support human clinical trials pmda.go.jpnc3rs.org.uk.
In Silico Methodologies
In silico toxicology employs computational techniques and computer modeling to predict the toxicity and ADME properties of a compound based on its chemical structure and available data jordilabs.comhoeford.comtechnologynetworks.commdpi.com. These methods are particularly useful in the early stages of drug discovery for screening and prioritizing compounds, reducing the need for extensive experimental testing hoeford.commdpi.com.
Key in silico approaches include:
Quantitative Structure-Activity Relationship (QSAR) analysis: This method establishes a relationship between a compound's chemical structure and its biological activity or toxicity technologynetworks.commdpi.commdpi.com.
Machine Learning and Deep Learning models: These algorithms can analyze large datasets to predict toxicity endpoints and drug outcomes mdpi.commdpi.com.
Physiologically Based Pharmacokinetic (PBPK) modeling: These models simulate the absorption, distribution, metabolism, and excretion of a drug within the body, helping to predict drug behavior in humans based on preclinical data mdpi.com.
In silico methods offer a fast and cost-effective way to predict potential toxicity, although they are typically used in conjunction with in vitro and in vivo studies rather than as standalone replacements mdpi.com.
Integrated Approaches and Future Directions
Modern toxicological profiling increasingly involves integrating data from in vitro, in vivo, and in silico methods to build a comprehensive safety profile criver.commdpi.com. This integrated approach allows for earlier identification of potential safety concerns, refinement of drug candidates, and more informed decision-making throughout the development process jordilabs.comvivotecnia.com.
Advancements in areas such as 'omics' technologies (toxicogenomics, proteomics, metabolomics), micro-physiological systems (organ-on-a-chip), and advanced imaging systems are further enhancing the capabilities of toxicological profiling, providing deeper insights into the molecular mechanisms of toxicity and improving the predictability of human responses technologynetworks.commdpi.comresearchgate.net.
While traditional in vivo studies remain essential for evaluating systemic effects, there is a continuous push towards developing and validating alternative methods that are more humane, efficient, and potentially more predictive of human outcomes americanpharmaceuticalreview.comcriver.comresearchgate.net.
Summary of Toxicological Profiling Methodologies
| Methodology Type | Description | Key Techniques/Examples | Advantages | Limitations |
| In Vitro | Testing on isolated cells, tissues, or organs. | Cytotoxicity assays, Genotoxicity tests, Organ-specific models (e.g., 3D tissue models), HTS, HCS. openaccessjournals.comporsolt.comupmbiomedicals.comcriver.combiobide.com | High throughput, cost-effective, reduces animal use, mechanistic insights. jordilabs.comlabcorp.comupmbiomedicals.com | May not fully replicate complex in vivo interactions, limited human predictability. americanpharmaceuticalreview.com |
| In Vivo | Testing in living organisms (typically animals). | Acute, Subchronic, and Chronic toxicity studies, Safety pharmacology, Reproductive/developmental toxicology, Carcinogenicity studies. openaccessjournals.comjordilabs.comnih.govslideshare.netpacificbiolabs.com | Provides data on systemic effects and complex biological interactions, regulatory requirement. hoeford.comvivotecnia.com | Ethical concerns, species differences may limit translation to humans, time-consuming, costly. hoeford.combiobide.com |
| In Silico | Using computational methods to predict toxicity and ADME. | QSAR, Machine Learning, PBPK modeling. jordilabs.comtechnologynetworks.commdpi.commdpi.com | Fast, cost-effective, useful for early screening and prioritization, reduces experimental testing. hoeford.commdpi.com | Predictions are based on existing data and models, may not capture all biological complexities. mdpi.com |
Data Table: Examples of Study Durations in Repeated-Dose In Vivo Toxicity Studies (ICH M3(R2) Considerations)
| Proposed Clinical Trial Duration | Minimum Duration of Repeated-Dose Toxicity Study (Two Species, One Non-Rodent) |
| Up to 2 weeks | Minimum 2 weeks pmda.go.jp |
| Up to 1 month | Minimum 1 month pmda.go.jp |
| Up to 3 months | Minimum 3 months pmda.go.jp |
| Up to 6 months | Minimum 6 months pmda.go.jp |
| Longer than 6 months | 6-month rodent and chronic non-rodent studies pmda.go.jp |
Note: This table reflects general considerations based on ICH M3(R2) guidelines and actual study durations may vary based on specific drug properties and regulatory requirements. pmda.go.jp
Drug Interactions Research with Cadralazine
In Vitro and In Vivo Interaction Model Studies
Research into the interactions of Cadralazine in biological models has provided insights into its behavior and potential effects, particularly in areas beyond its primary historical indication.
In the context of drug repurposing efforts, this compound has been evaluated for activity against Plasmodium parasites, the causative agents of malaria. In vitro studies testing this compound against Plasmodium cynomolgi hypnozoites in primary simian hepatocytes indicated that the compound was inactive in this model. elifesciences.org This lack of activity in vitro was subsequently corroborated in an in vivo simianized platform utilizing P. cynomolgi. elifesciences.org
Further in vitro investigations explored potential synergistic interactions with other compounds. A two-drug combination study involving this compound and 5-azacytidine (B1684299), a known DNA methyltransferase inhibitor, was conducted. This study demonstrated that 5-azacytidine potentiated the effect of this compound against P. vivax hypnozoites in vitro. elifesciences.org While the precise mechanism of this potentiation requires further confirmation of this compound's direct interaction with P. vivax targets, the finding suggests a potential interactive pathway. elifesciences.orgnih.gov Hydralazine (B1673433), a related compound, and this compound have been shown to inhibit human DNA methyltransferases in vitro. elifesciences.org
In addition to in vitro assessments, in vivo model studies have been conducted to understand the disposition of this compound in living systems. A pharmacokinetic study in rhesus macaques, an in vivo model, was performed to measure plasma levels of this compound over a 24-hour period following oral administration. elifesciences.orgnih.gov This type of study provides valuable data on how the compound is absorbed, distributed, metabolized, and excreted in a complex biological environment.
While detailed quantitative data tables from these specific interaction model studies were not extensively available in the consulted sources, the findings can be summarized as follows:
| Study Type | Model System | This compound Finding | Interaction Observed with Co-administered Compound |
| In Vitro | Plasmodium cynomolgi hypnozoites (simian hepatocytes) | Inactive | Not applicable |
| In Vivo | Plasmodium cynomolgi (simianized model) | Inactive | Not applicable |
| In Vitro | Plasmodium vivax hypnozoites | Activity (potentiated by co-administration) | Synergy with 5-azacytidine |
| In Vitro | Human DNA methyltransferases | Inhibitory activity observed | Not applicable |
| In Vivo (PK Study) | Rhesus Macaques | Plasma levels measured post-administration | Not applicable (PK study focus) |
These studies contribute to the understanding of this compound's behavior in specific biological models and highlight potential interactions, particularly in the context of its evaluation for new therapeutic applications.
Structure Activity Relationship Sar Studies of Cadralazine
Elucidation of Essential Structural Moieties
Understanding the role of individual functional groups within the cadralazine structure is fundamental to its SAR.
Role of the Protected Hydrazino Group in Pharmacological Profile
This compound is distinguished from other hydrazinophthalazine derivatives like hydralazine (B1673433) and dihydralazine (B103709) by possessing a "protected hydrazino group" researchgate.netnih.gov. The term "hydrazino" typically refers to the H₂N-N(H)- group google.com. Hydralazine compounds are known for having a highly reactive hydrazino group, which can readily react with aldehydes and ketones, leading to the formation of hydrazones and potential degradation google.com. While the precise nature of the "protection" in this compound is related to its specific chemical structure, which includes a carbamate (B1207046) linkage to the hydrazino nitrogen, this modification is understood to influence its pharmacological profile compared to less protected analogs researchgate.netnih.gov. The protected nature of this group in this compound is suggested to contribute to differences in its properties, potentially affecting its stability, metabolism, and interaction with biological targets compared to hydralazine nih.gov.
Significance of the Pyridazine (B1198779) Ring Substituents
The pyridazine ring is a six-membered aromatic ring containing two adjacent nitrogen atoms ontosight.ai. This heterocyclic core is a key structural element in this compound ontosight.ai. Pyridazine derivatives, including this compound, have been studied for various biological activities, such as antihypertensive effects researchgate.netsarpublication.com. The substituents attached to the pyridazine ring in this compound, specifically the protected hydrazino group and the side chain containing an ethyl(2-hydroxypropyl)amino moiety, are crucial for its pharmacological properties ontosight.ai. The inherent properties of the pyridazine ring itself, such as its polarity and hydrogen-bonding capacity, also play a role in drug-target interactions nih.gov. Studies on pyridazine derivatives highlight that modifications to the substituents on this ring can significantly impact biological activity sarpublication.comresearchgate.net.
Impact of Chemical Modifications on Biological Activity
Chemical modifications to the this compound structure can lead to changes in its biological activity, particularly its vasodilator effects.
Structure-Vasodilator Activity Relationships
This compound functions as a peripheral arteriolar vasodilator, reducing blood pressure by relaxing smooth muscle cells in blood vessels ontosight.ainih.govnih.gov. The mechanism involves the relaxation of vascular smooth muscle, leading to decreased peripheral resistance ontosight.ai. SAR studies in this area would investigate how specific structural changes affect the compound's ability to induce vasodilation. While detailed data tables on specific modifications and their precise impact on vasodilator potency were not extensively found, the core structure, including the protected hydrazino group and the pyridazine ring with its substituents, is understood to be essential for this activity ontosight.ainih.govnih.gov.
Comparative SAR with Analogous Chemical Entities
Comparing the SAR of this compound with analogous chemical entities, particularly other hydrazinophthalazine derivatives like hydralazine and dihydralazine, provides insights into the role of its unique structural features. This compound is noted to have a protected hydrazino group, unlike hydralazine or dihydralazine researchgate.netnih.gov. This structural difference is associated with variations in their properties, including potential differences in stability and interaction with biological systems nih.govgoogle.com. While all three compounds exhibit antihypertensive activity, the protected hydrazino group in this compound is a key distinction that likely contributes to its specific pharmacological profile and potentially a more favorable risk:benefit ratio in certain contexts compared to hydralazine nih.gov. Studies comparing these compounds have examined their effects on blood pressure and other pharmacological parameters nih.govnih.gov.
Synthetic Methodologies for Cadralazine and Derivatives in Research
Alternative and Modern Synthetic Strategies
Advanced Labeling Synthesis for Research Applications (e.g., Radiosynthesis)
Advanced labeling synthesis, particularly radiosynthesis, plays a crucial role in research applications involving Cadralazine, allowing for detailed studies of its pharmacokinetics, metabolism, and distribution. Tritium (B154650) labeling is a common method employed for this purpose. osti.gov
The synthesis of tritium-labeled ([³H]) this compound with high specific activity has been achieved through at least two distinct approaches for use in pharmacokinetic studies. osti.gov
One method involves a five-stage "hot" synthesis. This process includes a tritiation step that utilizes selective debromination of a cyclic β-bromo-α,β-unsaturated ketone intermediate with tritium gas. osti.gov The double bond in this intermediate is protected through formal aromatization during the synthesis. osti.gov The final labeled product is obtained after subsequent deprotection and purification steps. osti.gov
A second approach focuses on side-chain labeling. This method introduces tritium into the hydroxypropyl side chain of this compound through the reduction of an appropriate ketone precursor using high specific activity sodium borotritide ([³H]NaBH₄). osti.gov
Both of these synthetic routes have successfully yielded tritium-labeled this compound with reported high specific activities of 18 Ci/mmol. osti.gov The radiochemical purities achieved for the labeled products synthesized by these methods ranged from 90% to 96%. osti.gov
The use of such highly labeled compounds is essential in research for tracing the compound within biological systems, enabling quantitative analysis and the elucidation of metabolic pathways. symeres.commoravek.com
Below is a summary of the reported radiosynthesis methods for [³H]this compound:
| Synthesis Method | Tritiation Step | Specific Activity (Ci/mmol) | Radiochemical Purity (%) |
| Five-Stage "Hot" Synthesis | Selective debromination with tritium gas | 18 | 90-96 |
| Side-Chain Labeling | Reduction with high specific activity [³H]NaBH₄ | 18 | 90-96 |
These advanced labeling techniques provide researchers with valuable tools for conducting in-depth investigations into the behavior of this compound in various research contexts.
Emerging Research Areas and Future Academic Directions for Cadralazine
Novel Therapeutic Applications Beyond Hypertension
While historically utilized as an antihypertensive agent, recent academic inquiry has broadened the scope of potential therapeutic applications for cadralazine.
Investigations in Chronic Cardiac Failure Management
Studies have investigated the hemodynamic effects of this compound in patients with severe chronic cardiac failure. Research involving patients with severe chronic cardiac failure demonstrated that a single oral dose of this compound led to significant hemodynamic improvements. Monitoring over 24 hours post-administration showed a notable increase in cardiac index and systolic index, alongside a decrease in systemic and pulmonary arterial resistances. These beneficial hemodynamic changes were observed to persist at the 24-hour mark and were confirmed at one month in a study involving 22 patients with severe chronic cardiac failure. nih.govpopline.org
Data from a study on the hemodynamic effects of this compound in patients with severe chronic cardiac failure are presented below:
| Hemodynamic Parameter | Before Treatment (Mean ± SD) | 8 Hours Post-30 mg this compound (Mean ± SD) | p-value |
| Cardiac Index (l.min⁻¹.m⁻²) | 1.58 ± 0.51 | 2.66 ± 0.75 | < 0.001 |
| Total Systemic Resistance (dyn.s⁻¹.cm⁻⁵) | 2478 ± 421 | 1449 ± 369 | < 0.001 |
| Left Ventricular Work ( kg/min ) | 2.80 ± 0.8 | 4.73 ± 1.2 | < 0.0001 |
This study indicated the efficacy of this compound as an arterial vasodilator in improving hemodynamic parameters in patients with severe cardiac failure. nih.govpopline.org
Antimalarial Activity against Plasmodium vivax Hypnozoites
This compound has shown promise as an antimalarial agent, specifically exhibiting activity against the quiescent liver stages, or hypnozoites, of Plasmodium vivax. biorxiv.orgelifesciences.orgnih.govelifesciences.orgmalariaworld.orgbiorxiv.orgox.ac.ukresearchgate.net The elimination of hypnozoites is crucial for the radical cure of P. vivax malaria and the prevention of relapses. biorxiv.orgnih.govelifesciences.orgmalariaworld.org A drug repurposing screen identified this compound, along with the structurally related compound hydralazine (B1673433), as effective at killing hypnozoites. biorxiv.orgelifesciences.orgbiorxiv.org
In screens against P. vivax liver stages, this compound demonstrated potent activity. biorxiv.orgnih.govelifesciences.org this compound displayed a favorable combination of potency and high maximal inhibition against mature hypnozoites, along with selectivity over primary human hepatocytes. nih.govelifesciences.org Independent confirmation of this compound's activity and potency against P. vivax was obtained in separate studies. nih.govelifesciences.org
The potency of this compound against P. vivax hypnozoites has been reported:
| Parasite Stage | pEC50 (Mean ± SD) |
| P. vivax Hypnozoites | 6.33 ± 0.33 |
This activity highlights this compound's potential as a lead compound for the development of new radical cure antimalarials targeting the hypnozoite stage. biorxiv.orgelifesciences.orgbiorxiv.org
Epigenetic Modulation Research
Investigations into this compound's mechanism of action have extended to its potential role in epigenetic modulation, particularly concerning DNA methylation.
Influence on DNA Methylation and Gene Expression Regulation
This compound, as a hydrazinophthalazine, belongs to a class of compounds that have been shown to modulate DNA methylation. elifesciences.orgbiorxiv.org DNA methylation is an epigenetic mechanism that can influence gene expression regulation. nih.govnews-medical.net The addition of methyl groups to DNA, typically at cytosine-guanine dinucleotides (CpGs), can lead to transcriptional repression and decreased gene expression. nih.gov Conversely, DNA hypomethylation can be associated with upregulated gene expression. nih.gov
Research suggests that this compound may influence DNA methylation processes. Studies in the context of its antimalarial activity against P. vivax hypnozoites have explored the potential link between this compound's efficacy and its impact on epigenetic pathways. elifesciences.orgbiorxiv.org
Potential Inhibitory Effects on DNA Methyltransferases
Hydrazinophthalazines, including hydralazine, have been shown to inhibit human DNA methyltransferases (DNMTs). elifesciences.orgbiorxiv.org Given its structural similarity to hydralazine, this compound is also being investigated for potential inhibitory effects on DNA methyltransferases, including those in Plasmodium species. elifesciences.orgbiorxiv.org While direct interaction of this compound with P. vivax targets, such as DNMTs, is an area of ongoing research, studies involving drug combinations, such as with the known DNMT inhibitor 5-azacytidine (B1684299), have been used to explore possible mechanisms of action. elifesciences.orgbiorxiv.org These studies aim to understand if this compound's effects are mediated, at least in part, through the modulation of DNA methylation. elifesciences.orgbiorxiv.org
Integration of Computational and Experimental Approaches
Future academic directions for research on this compound are likely to involve the integration of computational and experimental approaches. Computational studies can provide insights into the molecular properties, potential targets, and mechanisms of action of this compound. researchgate.net These approaches can complement experimental research by helping to predict interactions, analyze large datasets, and guide the design of further experiments. frontiersin.orgdtic.mil
For instance, computational modeling could be employed to further investigate the interaction of this compound with potential targets, such as Plasmodium DNA methyltransferases, or to predict its effects on various biological pathways. researchgate.net Coupled with in vitro and in vivo experimental studies, this integrated approach can facilitate a more comprehensive understanding of this compound's therapeutic potential and its underlying mechanisms, potentially leading to the identification of novel applications or the optimization of its use. frontiersin.org
Predictive Modeling for New Compound Discovery
Predictive modeling, such as the Biopharmaceutics Drug Disposition Classification System (BDDCS), is a computational approach used in early drug discovery to forecast the disposition of new molecular entities (NMEs) patsnap.comualberta.ca. This involves predicting properties like solubility and metabolism based on molecular structure patsnap.comualberta.ca. For pyridazine-based compounds like this compound, predictive modeling can help prioritize in vitro tests and potentially reduce research and development costs by identifying compounds with favorable properties early in the discovery process patsnap.com. Studies have shown that models trained on sets of oral drugs can predict BDDCS class with reasonable accuracy, indicating the potential for applying these methods to novel pyridazine (B1198779) derivatives patsnap.comualberta.ca. Solubility, in particular, has been identified as a major differentiator between NMEs and existing drugs, and rapid solubility classification methods using parameters like measured log solubility or measured solubility can be employed in early discovery patsnap.comnih.gov.
High-Throughput Screening of Related Derivatives
High-throughput screening (HTS) is a technique used to rapidly test large libraries of chemical compounds for a specific biological activity ulb.ac.beacs.orgjustia.com. For this compound and its related derivatives, HTS can be employed to screen numerous synthesized or commercially available pyridazine compounds to identify those with potent vasodilator or antihypertensive properties, or to explore other potential biological activities associated with the pyridazine scaffold, such as anticancer, anti-inflammatory, or antiviral effects mdpi.comresearchgate.netresearchgate.netnih.govijcrt.orgresearchgate.net. This approach allows for the rapid evaluation of a vast number of compounds, accelerating the discovery of lead compounds with desired characteristics ulb.ac.beacs.orgjustia.com. Combinatorial chemistry can be used in conjunction with HTS to generate diverse libraries of pyridazine derivatives for screening acs.orgjustia.com.
Addressing Unresolved Research Questions
Despite the research conducted on this compound, several questions remain that require further investigation to fully understand its therapeutic potential and optimize its use.
Long-Term Efficacy and Safety in Diverse Patient Cohorts
While studies have evaluated the efficacy and safety of this compound in specific patient populations, there is a need for more comprehensive research on its long-term effects in diverse patient cohorts patsnap.commedkoo.com. This includes evaluating its effectiveness and safety profile in patients with various comorbidities, different age groups, and diverse ethnic backgrounds patsnap.commedkoo.comahajournals.org. Long-term studies are crucial to understand the sustained therapeutic benefits and potential long-term risks associated with this compound use patsnap.commedkoo.comeur.nlkau.edu.saohsu.edu.
Comprehensive Risk-Benefit Assessment in Advanced Therapies
A thorough assessment of the risk-benefit profile of this compound, particularly when used in advanced or complex therapeutic regimens, is necessary ontosight.airesearchgate.net. This involves understanding potential interactions with other medications commonly used in patients with cardiovascular conditions and evaluating its role in combination therapies ontosight.aipatsnap.comresearchgate.net. The balance between the desired therapeutic effects and potential adverse outcomes needs to be carefully evaluated in the context of advanced treatment strategies ontosight.airesearchgate.netnih.govnice.org.uk.
Development of Next-Generation Pyridazine-Based Therapeutic Agents
The pyridazine core structure of this compound serves as a valuable scaffold for the development of new therapeutic agents mdpi.comresearchgate.netresearchgate.netnih.govijcrt.orgresearchgate.net. Future research will likely focus on synthesizing and evaluating next-generation pyridazine derivatives with improved efficacy, enhanced safety profiles, or novel mechanisms of action mdpi.comresearchgate.netresearchgate.netnih.govijcrt.orgresearchgate.net. This involves exploring structural modifications to the pyridazine ring and its substituents to optimize pharmacological properties and target specificity mdpi.comresearchgate.netresearchgate.netnih.govijcrt.orgresearchgate.net. The aim is to leverage the favorable characteristics of the pyridazine scaffold to develop a new generation of drugs for various therapeutic areas, building upon the knowledge gained from compounds like this compound mdpi.comresearchgate.netresearchgate.netnih.govijcrt.orgresearchgate.net.
Q & A
Q. How can researchers validate analytical methods for quantifying Cadralazine in tablet formulations?
Methodological Answer:
- Content uniformity testing : Dissolve tablets in 0.05 mol/L sulfuric acid, centrifuge, and measure absorbance at 249 nm using UV-Vis spectrophotometry. Compare with a dried reference standard to calculate content within 95–105% .
- Dissolution testing : Use the paddle method at 50 rpm with water as the medium. Filter samples, measure absorbance at 254 nm, and ensure ≥80% dissolution within 30 minutes .
- HPLC validation : Employ a C18 column, pH 5.8 sodium acetate/acetonitrile mobile phase, and UV detection at 250 nm. Validate system suitability (theoretical plates ≥4000, RSD ≤4.0%) and detectability thresholds .
Q. What experimental design is recommended for assessing this compound’s stability under varying conditions?
Methodological Answer:
- Conduct accelerated degradation studies by exposing aqueous solutions to different pH levels, temperatures, and aerobic/anaerobic conditions. Monitor degradation kinetics via HPLC or spectrophotometry to identify hydrolytic, oxidative, or thermal pathways .
- Use nonlinear regression to determine rate constants for each degradation mechanism .
Q. How should researchers design preclinical studies to evaluate this compound’s CNS effects?
Methodological Answer:
Q. What pharmacokinetic parameters are critical for this compound in clinical studies?
Methodological Answer:
- Focus on absorption kinetics (oral bioavailability >90%) and renal excretion (unchanged drug in urine). Use LC-MS to quantify plasma levels and identify minor metabolites (e.g., de-ethoxycarbonylated derivative) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s antimalarial efficacy between in vitro and in vivo models?
Methodological Answer:
- In vitro validation : Screen liver-stage Plasmodium vivax parasites using high-content imaging to quantify hypnozoite inhibition (pEC50 ~6.33) .
- In vivo reconciliation : Test in humanized liver models (e.g., FRG mice) to assess metabolic activation. Compare results with non-responsive platforms (e.g., primary hepatocytes) to identify species-specific metabolism .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced metabolic stability?
Methodological Answer:
Q. How should researchers design dose-titration protocols for this compound in hypertensive disorders?
Methodological Answer:
Q. What methodologies address this compound’s immunomodulatory risks (e.g., drug-induced lupus)?
Methodological Answer:
- In vitro screening : Expose human peripheral blood mononuclear cells (PBMCs) to this compound and measure complement inhibition (C3/C4) or antinuclear antibody (ANA) induction .
- Longitudinal cohort studies : Track patients with prior hydralazine-induced lupus using this compound challenges (6-month follow-up) to assess autoantibody recurrence .
Q. How can computational models improve this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profiling?
Methodological Answer:
- Apply mixed-effects models (e.g., closed-form EM algorithm) to analyze sparse clinical data. Compare with Monte Carlo EM (MCEM) to handle random effects (e.g., inter-patient variability in renal clearance) .
Q. What epigenetic mechanisms underlie this compound’s effects on Plasmodium hypnozoites?
Methodological Answer:
- Quantify DNA methylation (5mC/5hmC) in liver-stage parasites via immunofluorescence. Use high-content imaging to correlate this compound exposure with hypnozoite dormancy .
Data Contradiction Analysis
-
Example : Conflicting antimalarial activity between in vitro (high inhibition) and in vivo (no effect) models.
- Resolution : Validate metabolic activation pathways using humanized liver models and assess species-specific cytochrome P450 expression .
-
Example : Discrepancies in degradation kinetics under aerobic vs. anaerobic conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
